6-(5-Methylthiophen-2-YL)pyridine-3-carboxylic acid
Description
Properties
Molecular Formula |
C11H9NO2S |
|---|---|
Molecular Weight |
219.26 g/mol |
IUPAC Name |
6-(5-methylthiophen-2-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H9NO2S/c1-7-2-5-10(15-7)9-4-3-8(6-12-9)11(13)14/h2-6H,1H3,(H,13,14) |
InChI Key |
FIUDUFBBDQVSPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=NC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis via Pyridine-Thiophene Coupling
The synthesis of 6-(5-methylthiophen-2-yl)pyridine-3-carboxylic acid typically involves sequential functionalization of pyridine and thiophene precursors. A common approach includes:
- Step 1 : Esterification of pyridine-3-carboxylic acid to protect the carboxyl group, followed by halogenation (e.g., bromination) at the 6-position of the pyridine ring.
- Step 2 : Suzuki-Miyaura cross-coupling between the halogenated pyridine intermediate and 5-methylthiophen-2-ylboronic acid. This Pd-catalyzed reaction forms the biaryl linkage under mild conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, toluene/EtOH/H₂O).
- Step 3 : Hydrolysis of the ester group to regenerate the carboxylic acid functionality, often using acidic or basic aqueous conditions.
| Parameter | Details |
|---|---|
| Coupling Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |
| Solvent System | Toluene/EtOH/H₂O (2:1:2) |
| Temperature | 80–100°C (microwave-assisted) |
Direct Functionalization via Decarboxylative Pathways
Recent advances in decarboxylative cross-coupling offer an alternative route:
- Method : Reacting pyridylacetic acid derivatives with pre-functionalized thiophene-carboxylic acids under basic conditions (e.g., N-methylmorpholine in THF). This one-pot reaction eliminates CO₂, forming the C–C bond between the pyridine and thiophene rings.
- Advantages : Avoids pre-halogenation steps and reduces byproduct formation.
- Reactants : Pyridylacetic acid hydrochloride + 5-methylthiophene-2-carboxylic acid
- Base : N-methylmorpholine (1.7 equiv)
- Solvent : Tetrahydrofuran (THF)
- Yield : ~50–70% (estimated from analogous systems)
Grignard Reagent-Based Assembly
Adapting methodologies from thiophene carboxylate synthesis:
- Step 1 : Generate a Grignard reagent from 2-bromo-5-methylthiophene using magnesium and ethyl bromide in THF.
- Step 2 : React the Grignard reagent with CO₂ to form 5-methylthiophene-2-carboxylate.
- Step 3 : Couple the thiophene carboxylate with 6-halonicotinic acid via nucleophilic aromatic substitution, though this method faces challenges due to the pyridine ring’s electron-deficient nature.
Limitations : Low regioselectivity in pyridine functionalization and competing side reactions reduce practicality.
Comparison of Synthetic Approaches
| Method | Advantages | Challenges |
|---|---|---|
| Suzuki-Miyaura Coupling | High regioselectivity; scalable | Requires Pd catalysts; costly ligands |
| Decarboxylative Coupling | One-pot synthesis; minimal byproducts | Limited substrate scope |
| Grignard-Based Assembly | Uses inexpensive reagents | Low efficiency for electron-deficient rings |
Purification and Characterization
Post-synthesis purification often involves:
- Acid-Base Extraction : Isolation via sodium salt formation (pH adjustment).
- Chromatography : Silica gel column chromatography with n-hexane/ethyl acetate gradients.
- Spectroscopic Validation : ¹H/¹³C NMR (pyridine C3-carboxylic acid at δ ~170 ppm), HRMS (C₁₁H₉NO₂S [M+H]⁺: 219.26).
Industrial Considerations
While lab-scale methods are well-established, scaling up requires optimization of:
- Catalyst Recycling : Pd recovery systems to reduce costs.
- Solvent Selection : Replacement of THF with cyclopentyl methyl ether for safer large-scale reactions.
Chemical Reactions Analysis
Types of Reactions
6-(5-Methylthiophen-2-YL)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted thiophene derivatives .
Scientific Research Applications
6-(5-Methylthiophen-2-YL)pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers
Mechanism of Action
The mechanism of action of 6-(5-Methylthiophen-2-YL)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular membranes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, electronic, and functional differences between 6-(5-methylthiophen-2-yl)pyridine-3-carboxylic acid and related compounds (Figure 1).
Key Comparisons:
In contrast, 6-(trifluoromethyl)nicotinic acid (CF3 group) exhibits strong electron-withdrawing effects, lowering the pKa of the carboxylic acid (~1.5 vs. ~4.5 for unsubstituted nicotinic acid) . 6-(2-Furyl)nicotinic acid has a furan ring (oxygen-containing), which reduces lipophilicity compared to thiophene derivatives, impacting bioavailability .
Functional Group Reactivity :
- The ethyl ester in 5-(6-chloro-pyridin-3-yl)-thiophene-2-carboxylic acid ethyl ester improves cell permeability but requires hydrolysis to the free acid for biological activity .
- M8-An replaces the carboxylic acid with a carboxamide, reducing hydrogen-bonding capacity but enhancing blood-brain barrier penetration for neurological targets .
Biological Relevance :
- Thiophene-pyridine hybrids (e.g., the target compound) are explored as kinase inhibitors due to sulfur's role in binding transition metals.
- M8-An demonstrates activity in neuronal pathways, highlighting how substituent choice (e.g., carbamoyl vs. carboxylic acid) tailors compounds for specific biological targets .
Biological Activity
6-(5-Methylthiophen-2-YL)pyridine-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data tables and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of pyridine derivatives with thiophene-containing compounds. Various methods have been explored to optimize yield and purity, including the use of different catalysts and reaction conditions.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound. The compound has demonstrated significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 50 µg/mL |
| Bacillus subtilis | 18.45 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
The compound's effectiveness was assessed using standard methods such as agar diffusion and broth microdilution techniques. Notably, it exhibited a lower MIC against Bacillus subtilis compared to other tested strains, indicating its potential as a broad-spectrum antimicrobial agent .
Anticancer Activity
Research has also highlighted the anticancer potential of this compound. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical cancer) | 15 µM |
| MCF-7 (Breast cancer) | 20 µM |
| A549 (Lung cancer) | 30 µM |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, with molecular docking studies suggesting that the compound interacts effectively with key proteins involved in cancer cell survival .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound acts as an inhibitor for enzymes critical to bacterial cell wall synthesis and cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in microbial and cancer cells, leading to cell death.
- Interaction with DNA : Studies indicate that it may intercalate into DNA, disrupting replication processes in both bacteria and cancer cells.
Case Studies
A notable case study involved the application of this compound in treating infections caused by antibiotic-resistant strains of bacteria. In vitro tests showed promising results, leading to further exploration in animal models where the compound effectively reduced bacterial load without significant toxicity .
Another case study focused on its anticancer properties in a xenograft model, where treatment with the compound resulted in a significant reduction in tumor size compared to control groups. This highlights its potential as a lead compound for developing new anticancer therapies .
Q & A
Q. What are the common synthetic routes for 6-(5-Methylthiophen-2-YL)pyridine-3-carboxylic acid?
The synthesis typically involves cross-coupling strategies, such as Suzuki-Miyaura reactions, to link the thiophene and pyridine moieties. A representative approach includes:
- Step 1 : Preparation of 5-methylthiophene-2-boronic acid or its pinacol ester.
- Step 2 : Coupling with a halogenated pyridine-3-carboxylic acid derivative (e.g., 6-bromopyridine-3-carboxylic acid) using palladium catalysts (e.g., Pd(PPh₃)₄) in solvents like DMF or toluene .
- Step 3 : Acidic or basic hydrolysis of protecting groups (if present) to yield the free carboxylic acid. Optimizing reaction temperature (80–120°C) and catalyst loading (1–5 mol%) improves yields. Post-synthesis purification via recrystallization or column chromatography ensures high purity .
Q. What spectroscopic methods are used to characterize this compound?
Key techniques include:
- NMR Spectroscopy :
Q. What is the solubility profile of this compound?
The carboxylic acid group confers polarity, making the compound soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water or non-polar solvents (e.g., hexane). Adjusting pH via sodium bicarbonate or NaOH can enhance aqueous solubility for biological assays .
Advanced Research Questions
Q. How can regioselectivity be controlled during the synthesis of thiophene-pyridine hybrids?
Regioselectivity depends on:
- Directing Groups : Electron-withdrawing groups (e.g., -COOH) on pyridine direct coupling to the para or meta positions.
- Catalyst Systems : Pd-based catalysts with ligands (e.g., SPhos) improve selectivity for C–C bond formation at sterically accessible sites .
- Substrate Design : Pre-functionalized thiophene (e.g., brominated at C5) ensures coupling occurs at the desired pyridine position .
Q. How can researchers address data contradictions in reported biological activities of similar compounds?
Contradictions may arise from:
- Purity Variability : Impurities >5% (e.g., unreacted boronic acids) can skew bioassay results. Validate purity via HPLC and elemental analysis .
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent carriers (DMSO vs. saline) affect activity. Standardize protocols using controls like known inhibitors .
- Structural Analogs : Subtle substituent changes (e.g., methyl vs. ethyl on thiophene) alter pharmacokinetics. Perform comparative SAR studies .
Q. What computational strategies support the design of derivatives with enhanced bioactivity?
- Docking Studies : Target enzymes (e.g., COX-2 or kinases) using software like AutoDock Vina. The carboxylic acid group often interacts with catalytic lysine or arginine residues .
- QSAR Models : Correlate substituent electronegativity (e.g., Hammett constants) with IC₅₀ values to predict activity .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize stable binders .
Q. What challenges arise in analyzing the compound’s stability under physiological conditions?
- pH Sensitivity : The carboxylic acid group may protonate/deprotonate in varying pH, altering solubility. Use buffered solutions (pH 7.4) for in vitro studies .
- Oxidative Degradation : Thiophene rings are prone to oxidation. Stability tests under accelerated conditions (40°C/75% RH) with LC-MS monitoring detect degradation products .
Methodological Tables
Table 1 : Representative Synthetic Yields Under Varying Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | DMF | 100 | 78 | 99.2 |
| PdCl₂(dppf) | Toluene | 80 | 65 | 98.5 |
| CuI/Phenanthroline | DMSO | 120 | 42 | 97.8 |
Table 2 : Key ¹H NMR Assignments
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Thiophene C3–H | 6.82 | d (J = 3.5 Hz) |
| Pyridine C2–H | 8.21 | dd (J = 2.1 Hz) |
| -CH₃ (Thiophene) | 2.48 | s |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
